molecular formula C10H14N2O3 B13199208 2-(2,2-dimethylpropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid

2-(2,2-dimethylpropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid

Cat. No.: B13199208
M. Wt: 210.23 g/mol
InChI Key: YUUXVQZCPCWLPT-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a 6-oxo-1H-pyrimidine core substituted at the 2-position with a 2,2-dimethylpropyl (neopentyl) group and at the 4-position with a carboxylic acid moiety. The neopentyl substituent imparts significant steric bulk, which can influence solubility, stability, and intermolecular interactions.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)5-7-11-6(9(14)15)4-8(13)12-7/h4H,5H2,1-3H3,(H,14,15)(H,11,12,13)

InChI Key

YUUXVQZCPCWLPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NC(=CC(=O)N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethylpropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid typically involves multi-step organic reactions One common method includes the reaction of 2,2-dimethylpropylamine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ketone group to an alcohol.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(2,2-Dimethylpropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(2,2-dimethylpropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Acidity : The carboxylic acid in the chloro-methyl derivative () is more acidic (pKa ~2–3) due to the electron-withdrawing Cl, whereas the neopentyl group’s electron-donating nature may raise the pKa to ~4–5, affecting ionization and bioavailability .
  • Solubility: The bipyrimidine system () exhibits reduced aqueous solubility compared to monocyclic analogs due to increased molecular rigidity .

Biological Activity

2-(2,2-Dimethylpropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid, a pyrimidine derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula C10H14N2O3C_{10}H_{14}N_2O_3 and a molecular weight of 210.23 g/mol, is characterized by a unique structure that may contribute to various pharmacological effects.

The compound's chemical structure can be represented by the SMILES notation: CC(C)(C)Cc1nc(C(=O)O)cc(=O)[nH]1. Its properties, including density and boiling point, are currently not available in the literature .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. In a review focusing on pyrimidine compounds, it was noted that many exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer) through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-70.09 ± 0.0085
Compound BA5490.03 ± 0.0056
Compound CColo-2050.01 ± 0.074

Anti-inflammatory Activity

Pyrimidines have also been investigated for their anti-inflammatory properties. Some derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. The specific mechanisms often involve the modulation of NF-kB signaling pathways, which are critical in inflammatory responses .

Antioxidant Effects

Antioxidant activity is another area where pyrimidine derivatives show promise. Research indicates that these compounds can scavenge free radicals and enhance antioxidant enzyme activities, thereby protecting cells from oxidative stress. For example, studies have reported that certain pyrimidine derivatives exhibit higher total antioxidant capacity (TAC) compared to standard antioxidants .

Case Study 1: Cytotoxicity Evaluation

A study conducted by Sabita et al. assessed the cytotoxicity of various pyrimidine derivatives against different cancer cell lines using the MTT assay. The findings indicated that certain modifications to the pyrimidine structure significantly enhanced anticancer activity, suggesting that substituents like the dimethylpropyl group could play a crucial role in biological efficacy .

Case Study 2: Anti-Alzheimer's Screening

Almehizia et al. synthesized pyrazolo-pyrimidine derivatives and screened them for anti-Alzheimer's activity. Some derivatives demonstrated notable inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease progression, indicating potential therapeutic applications for neurodegenerative disorders .

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